Home > Products > Screening Compounds P135509 > N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-phenylquinoline-4-carboxamide
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-phenylquinoline-4-carboxamide -

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-phenylquinoline-4-carboxamide

Catalog Number: EVT-4942524
CAS Number:
Molecular Formula: C25H17ClN4OS
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was studied in vitro using the NCI DTP protocol's "60 lines screening". []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

Compound Description: This group of compounds represents a series of 1,3,4-thiadiazole derivatives investigated for their potential as apoptosis inducers. These derivatives were tested in vitro against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines using MTT assays, with their results compared to doxorubicin. The study focused on apoptosis induction through caspase pathway activation, particularly caspases 3, 8, and 9. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This specific 1,3,4-thiadiazole derivative was synthesized and its cytotoxicity assessed in vitro. MTT assay results indicated it possessed anticancer activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines. This compound showed notable potency against the MDA breast cell line with an IC50 of 9 μM, compared to the reference drug imatinib (IC50 = 20 μM). []

Compound Description: This series of compounds focuses on 5-phenylsubstiuted 1,3,4-thiadiazoles linked to a furan moiety via an azomethine linkage. The compounds were designed as potential Enoyl-ACP reductase inhibitors and their anti-tubercular activity was evaluated using the Alamar blue assay on Mycobacterium tuberculosis H37Rv strain. Molecular docking studies were also performed to understand their interaction with the enoyl-ACP reductase enzyme. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, synthesized from 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole and 2,6-difluorobenzoyl isocyanate, was found to exhibit good fungicidal activity against Rhizoctonia solani and Botrytis cinerea. Its crystal structure was determined by single-crystal X-ray diffraction. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This series of compounds, incorporating halogen-substituted benzamide and benzothioamide moieties linked to the 1,3,4-thiadiazole ring, was synthesized and evaluated for in vitro anticancer activity. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

Compound Description: This series of compounds, derived from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), were evaluated for their anticancer activity against HCT116 (human colorectal carcinoma) and HeLa (human cervix carcinoma) cell lines. In silico ADMET studies were also conducted to assess their pharmacokinetic properties. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

Compound Description: This series of sulfonamide derivatives, designed as potential human carbonic anhydrase (hCA) inhibitors, was synthesized and tested against isoforms hCA I, II, VII, and XII. While they showed weak inhibitory potential overall, some derivatives displayed modest inhibition against specific isoforms, suggesting their potential as lead compounds for developing more potent and selective hCA inhibitors. []

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

Compound Description: This series of cyclopropanecarbonyl thiourea derivatives, designed as potential ketol-acid reductoisomerase (KARI) inhibitors, were synthesized using a one-pot phase transfer catalyzed reaction. [, ]

N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]benzeneacetamide Analogues

Compound Description: These compounds are allosteric kidney-type glutaminase (GLS) inhibitors designed around a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane core scaffold. This series incorporates modified phenylacetyl groups to enhance binding interactions with the allosteric binding site of GLS. []

Properties

Product Name

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-phenylquinoline-4-carboxamide

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C25H17ClN4OS

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C25H17ClN4OS/c26-18-12-10-16(11-13-18)14-23-29-30-25(32-23)28-24(31)20-15-22(17-6-2-1-3-7-17)27-21-9-5-4-8-19(20)21/h1-13,15H,14H2,(H,28,30,31)

InChI Key

NVRWPMSYDJRHND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)CC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.